2,2,6,6-Tetramethylpiperidine-4-carboxylic acid hcl

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“2,2,6,6-Tetramethylpiperidine-4-carboxylic acid hcl” is a chemical compound that is useful in organic synthesis . It is a hindered secondary amine that is used to prepare metallo-amide bases and selective generation of silylketene acetals .

Synthesis Analysis

This compound can be synthesized through various methods. For instance, it can be used as a reactant to synthesize allylated tertiary amines via allylic amination of allylic chlorides . It can also be used in the oxidation of primary and secondary alcohols to produce hydroxylamines in the presence of oxone as an oxidant .

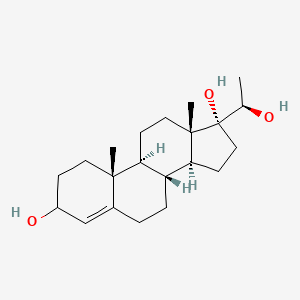

Molecular Structure Analysis

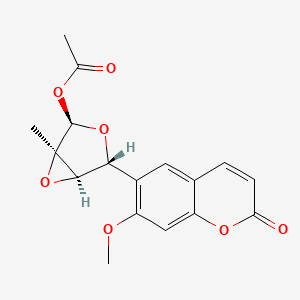

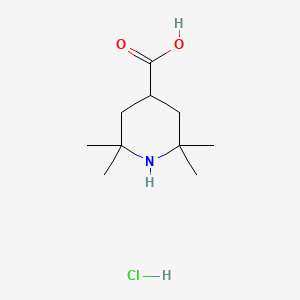

The molecular formula of “2,2,6,6-Tetramethylpiperidine-4-carboxylic acid hcl” is C10H20ClNO2 . The molecular weight of this compound is 221.73 .

Chemical Reactions Analysis

“2,2,6,6-Tetramethylpiperidine-4-carboxylic acid hcl” can participate in various chemical reactions. For example, it can be used to synthesize allylated tertiary amines via allylic amination of allylic chlorides . It can also be used to produce hydroxylamines via oxidation in the presence of oxone as an oxidant .

Physical And Chemical Properties Analysis

The physical and chemical properties of “2,2,6,6-Tetramethylpiperidine-4-carboxylic acid hcl” include a refractive index of n20/D 1.445 (lit.), a boiling point of 152 °C (lit.), and a density of 0.837 g/mL at 25 °C (lit.) .

Wissenschaftliche Forschungsanwendungen

Preparation of Metallo-Amide Bases

It serves as a hindered base used to prepare metallo-amide bases and selective generation of silylketene acetals, contributing to the synthesis of complex organic molecules .

Synthesis of Hibarimicinone

The compound is involved in the synthesis of hibarimicinone, a complex molecule which may have potential therapeutic applications .

Spectrophotometric and Raman Studies

It has been studied spectrophotometrically and through Raman spectroscopy, indicating its utility in analytical chemistry for understanding molecular interactions .

Oxidation of Paper Pulps

An effective method involves using a related compound, TEMPO, derived from 2,2,6,6-tetramethylpiperidine for the oxidation of paper pulps to obtain TEMPO-oxidized cellulose nanofibers (TOCNs), which are significant in materials science .

Synthesis of Allylated Tertiary Amines

The compound can be used to synthesize allylated tertiary amines via allylic amination of allylic chlorides, which are important intermediates in organic synthesis .

Production of Hydroxylamines

It is also used in the production of hydroxylamines via oxidation, which are valuable in various chemical reactions .

Creation of Sulfenamide Compounds

Lastly, it can react with heterocyclic thiols in the presence of iodine as an oxidant to create sulfenamide compounds, which have applications in medicinal chemistry .

Safety and Hazards

Wirkmechanismus

Target of Action

It’s known that the compound is used in organic synthesis , suggesting that its targets could be a variety of organic molecules.

Mode of Action

It’s known that 2,2,6,6-tetramethylpiperidine derivatives are used as hindered amine light stabilizers , indicating that they may interact with their targets to stabilize them against light-induced degradation.

Biochemical Pathways

Given its use in organic synthesis , it’s likely that it participates in a variety of chemical reactions and could potentially affect multiple biochemical pathways.

Pharmacokinetics

Its solubility in methanol and water suggests that it could be well-absorbed and distributed in biological systems.

Result of Action

Its use in organic synthesis suggests that it could facilitate the formation of various organic compounds, potentially leading to a variety of molecular and cellular effects.

Action Environment

Its storage temperature of 2-8°c suggests that temperature could be a significant factor in its stability.

Eigenschaften

IUPAC Name |

2,2,6,6-tetramethylpiperidine-4-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO2.ClH/c1-9(2)5-7(8(12)13)6-10(3,4)11-9;/h7,11H,5-6H2,1-4H3,(H,12,13);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSWMAXHNUDWBLI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CC(N1)(C)C)C(=O)O)C.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10676154 |

Source

|

| Record name | 2,2,6,6-Tetramethylpiperidine-4-carboxylic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10676154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.72 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

54996-07-5 |

Source

|

| Record name | 2,2,6,6-Tetramethylpiperidine-4-carboxylic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10676154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(2S,3R)-1,3-Dihydroxyoctadecan-2-yl]butanamide](/img/structure/B561705.png)

![[(2R,3S,4S,5R,6R)-6-[[(4aR,6S,7R,8R,8aR)-7-acetamido-6-methoxy-2-(4-methoxyphenyl)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl]oxy]-3,4,5-triacetyloxyoxan-2-yl]methyl acetate](/img/structure/B561709.png)